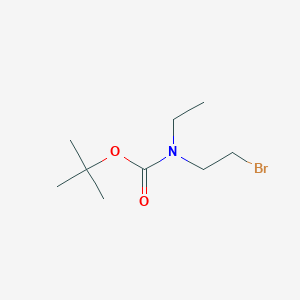

(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester

概要

説明

(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester is an organic compound with the molecular formula C7H14BrNO2. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a bromoethyl group, an ethylcarbamic acid moiety, and a tert-butyl ester group, which contribute to its reactivity and versatility in chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester typically involves the reaction of 2-bromoethylamine or its salt with a butoxycarbonylating agent. One common method is to react 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in a water-soluble solvent, and the product is crystallized by adding water and a seed crystal to the reaction solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent product quality. The final product is typically purified through crystallization and filtration to achieve the desired purity levels.

化学反応の分析

Types of Reactions

(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like sodium hydroxide, nucleophiles such as amines and thiols, and oxidizing or reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvent systems that facilitate the reaction.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, nucleophilic substitution reactions yield substituted carbamates, while hydrolysis produces carboxylic acids and alcohols.

科学的研究の応用

Organic Synthesis

(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in creating pharmaceuticals and agrochemicals due to its ability to participate in diverse chemical reactions.

Biological Studies

The compound is employed in research focused on enzyme inhibitors. Specifically, it acts as an acetylcholinesterase inhibitor, which has implications for studying neurodegenerative diseases where cholinergic signaling is disrupted. The inhibition of this enzyme leads to elevated levels of acetylcholine, enhancing cholinergic receptor stimulation.

Pharmaceutical Development

In medicinal chemistry, this compound is used as a precursor for synthesizing therapeutic agents. Its unique structure allows for modifications that can lead to the development of new drugs targeting various biological pathways.

Agrochemical Applications

Due to its biological activity, it is also investigated for use in developing pesticides that inhibit key enzymes in pests, thereby reducing crop damage while minimizing environmental impact.

Case Study 1: Enzyme Inhibition

Research has demonstrated that carbamates like this compound effectively inhibit acetylcholinesterase. A study published in a peer-reviewed journal highlighted its potential as a lead compound for developing treatments against Alzheimer's disease by modulating cholinergic neurotransmission .

Case Study 2: Synthesis of Novel Compounds

A study focused on synthesizing novel derivatives of this compound revealed its utility in generating compounds with enhanced biological activity against specific cancer cell lines. The derivatives exhibited significant cytotoxic effects, indicating potential for further development as anticancer agents .

作用機序

The mechanism of action of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester involves its reactivity with nucleophiles and its ability to undergo substitution reactions. The bromoethyl group acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of enzyme inhibitors and other biologically active molecules, where the compound targets specific molecular pathways and enzymes.

類似化合物との比較

(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester can be compared with similar compounds such as:

2-(Boc-amino)ethyl bromide: This compound also contains a bromoethyl group and a tert-butyl ester but differs in the presence of a Boc-protected amino group.

tert-Butyl N-(2-Bromoethyl)carbamate: Similar in structure, this compound is used in similar applications but may have different reactivity and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis.

生物活性

Introduction

(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester, with the chemical formula C7H14BrNO2 and CAS number 1508841-86-8, is an organic compound that serves as an important intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its unique structure, featuring a bromoethyl group and a tert-butyl ester, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

Target Enzymes

The primary biological activity of this compound is associated with its role as an acetylcholinesterase inhibitor. Carbamates, including this compound, interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.

Biochemical Pathways

The compound's action primarily affects the cholinergic system, which is crucial for neurotransmission in both insects and mammals. The overstimulation caused by excess acetylcholine can lead to various physiological effects, such as muscle spasms, increased secretions, and potentially toxic outcomes depending on the concentration and exposure duration.

Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Acetylcholinesterase Inhibition | Prevents breakdown of acetylcholine; leads to overstimulation of the nervous system. |

| Potential Antimicrobial Properties | Investigated for use against certain bacterial strains. |

| Pesticidal Applications | Used in formulations targeting insect pests due to its neurotoxic effects on insects. |

Case Studies

-

Acetylcholinesterase Inhibition Studies

- A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro. The IC50 value was found to be comparable to other known carbamate inhibitors, indicating its potential utility in developing therapeutic agents for conditions like myasthenia gravis and Alzheimer's disease .

-

Pesticidal Efficacy

- Research conducted on agricultural applications showed that formulations containing this compound exhibited significant insecticidal activity against common pests such as aphids and whiteflies. The mode of action was confirmed through behavioral assays that indicated paralysis and mortality in treated insects .

- Antimicrobial Activity

Synthetic Routes

The synthesis of this compound typically involves reacting 2-bromoethylamine with a suitable butoxycarbonylating agent under basic conditions. The reaction conditions are optimized for yield and purity:

- Reactants: 2-bromoethylamine hydrobromide + di-tert-butyl dicarbonate

- Conditions: Sodium hydroxide in a water-soluble solvent

- Purification: Crystallization followed by filtration.

Reactivity Profile

The compound undergoes various chemical reactions:

- Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines.

- Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid.

- Oxidation/Reduction: Can be modified under specific conditions to produce different derivatives.

特性

IUPAC Name |

tert-butyl N-(2-bromoethyl)-N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPLAHZRPDQTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCBr)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。